2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-
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Overview
Description
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- involves several steps. One common method includes the reaction of aniline with alcohol reagents, followed by substitution and oxidation steps to yield the desired product . Another approach involves the condensation reaction of aromatic amines with allyl alcohol, followed by reduction and methylation reactions .
Chemical Reactions Analysis
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Methylation: Methylation reactions often use methyl iodide or dimethyl sulfate as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used as a solvent and antifreeze agent.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- involves the inhibition of β2-adrenergic receptors. By blocking these receptors, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- can be compared with similar compounds such as:
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another compound that selectively blocks β2-adrenergic receptors.
The uniqueness of 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- lies in its specific structure and the range of applications it offers in various fields.
Properties
CAS No. |
192652-11-2 |
---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-methoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)8-4-7(9)5-10-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
SNNSWIUABLWXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC)O |
Origin of Product |
United States |
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